molecular formula C13H15FO3 B3244758 4-(Cyclohexyloxy)-3-fluoro-benzoic acid CAS No. 163419-03-2

4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Cat. No. B3244758
CAS RN: 163419-03-2
M. Wt: 238.25 g/mol
InChI Key: SVVQWHGONBBWOD-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-fluoro-benzoic acid, also known as CFBA, is a chemical compound with potential applications in the field of pharmaceuticals. It is a white crystalline powder with a molecular formula of C13H15FO3 and a molecular weight of 240.25 g/mol. CFBA has gained attention due to its unique chemical properties and potential therapeutic benefits.

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employed LC-MS/MS to investigate the degradation processes of nitisinone, identifying its stability under different conditions and degradation products. This type of research is vital for understanding the environmental fate and potential uses of chemical compounds, including those with structures similar to 4-(Cyclohexyloxy)-3-fluoro-benzoic acid (Barchańska et al., 2019).

Practical Synthesis of Organic Compounds

Another study focused on synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen. It demonstrates the importance of developing efficient synthesis methods for complex organic molecules, which could be relevant for synthesizing or modifying compounds like this compound for various applications (Qiu et al., 2009).

Benzoxaboroles in Organic Synthesis and Biology

Research on benzoxaboroles highlights their synthesis, properties, and wide applications, including biological activity and potential clinical trials. This illustrates the multifaceted uses of organic compounds in both material science and biomedicine, which could extend to compounds with functionalities similar to this compound (Adamczyk-Woźniak et al., 2009).

Antimicrobial and Antioxidant Applications

Studies on benzoic acid and its derivatives demonstrate their roles in regulating gut functions and potential antimicrobial and antioxidant applications. This suggests that compounds with carboxylic acid groups, similar to this compound, could have significant applications in food safety, pharmacology, and biotechnology (Mao et al., 2019).

Synthesis and Characterization for Drug Development

A review focused on the synthesis, characterization, and application of a novel salicylic acid derivative emphasizes the importance of chemical synthesis and characterization in developing new pharmaceuticals. It suggests a pathway for utilizing and investigating compounds like this compound in drug development (Tjahjono et al., 2022).

properties

IUPAC Name

4-cyclohexyloxy-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVQWHGONBBWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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